21-Dehydro Beclomethasone
Description
Properties
Molecular Formula |
C₂₂H₂₇ClO₅ |
|---|---|
Molecular Weight |
406.9 |
Synonyms |
(11β,16β)-9-Chloro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al; |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 21 Dehydro Beclomethasone
Established Synthetic Pathways for 21-Dehydro Beclomethasone (B1667900)
The generation of 21-Dehydro Beclomethasone, an aldehyde derivative of Beclomethasone, is rooted in established steroid chemistry, primarily involving the oxidation of a C-21 hydroxyl group.
Starting Materials and Precursors (e.g., Beclomethasone, its derivatives)
The primary precursor for the synthesis of this compound is Beclomethasone or its esterified derivatives, most notably Beclomethasone Dipropionate (BDP). nih.gov Beclomethasone itself is a synthetic glucocorticoid characterized by a 9α-chloro and 16β-methyl substitution. google.com
The industrial synthesis of these precursors is a multi-step process often starting from more fundamental steroid building blocks. For instance, a unified stereoselective synthesis for 16β-methylcorticoids, including Beclomethasone Dipropionate, has been developed starting from commercially available 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). nih.govresearchgate.net Another documented synthetic route for Beclomethasone Dipropionate begins with 9β,11β-epoxy-17α,21-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione (DB11). google.com These complex pathways underscore the intricate chemistry required to construct the foundational beclomethasone molecule before subsequent transformation into its 21-dehydro form.
| Starting Material/Precursor | Relevance to this compound | Source |
| Beclomethasone / Beclomethasone Dipropionate (BDP) | Direct precursor for the dehydrogenation/oxidation reaction at the C-21 position. | smolecule.comevitachem.com |
| 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD) | A commercially available starting material for the multi-step synthesis of Beclomethasone Dipropionate. | nih.govresearchgate.net |
| 9β,11β-epoxy-17α,21-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione (DB11) | An intermediate used in an alternative synthesis pathway for Beclomethasone Dipropionate. | google.com |
Key Dehydrogenation Reactions and Methodologies
The conversion of the 21-hydroxyl group of Beclomethasone or its esters into a 21-aldehyde functionality is a critical dehydrogenation (oxidation) step. This transformation can be achieved through several methodologies.
Mild oxidation of the 21-alcoholic function of a corticosteroid like prednisolone (B192156) (a structural relative) can yield the corresponding 21-aldehyde. nih.gov Reagents such as methanolic cupric acetate (B1210297) have been used for this purpose. nih.gov Another method involves the use of manganese dioxide (MnO₂) in combination with potassium cyanide (KCN) in a methanol (B129727) and acetic acid mixture. nih.gov
In a biological context, the formation of 21-dehydro derivatives can occur metabolically. Cytochrome P450 (CYP) enzymes, specifically isoforms from the CYP3A family, are known to oxidize the C21-position of beclomethasone-17-monopropionate (17-BMP), a primary active metabolite of BDP, to yield the corresponding 21-dehydro metabolite.
It is also noteworthy that the 21-aldehyde can be an impurity in steroid preparations, and its levels are strictly controlled. google.com For example, in the preparation of Budesonide, a related corticosteroid, the 21-dehydro derivative is a known impurity that can be managed through specific purification processes. google.com
Chemical Derivatization and Modification Studies
The 21-aldehyde group of this compound is a reactive functional handle, enabling a variety of chemical modifications to produce novel analogues.
Synthesis of Novel 21-Position Analogues
The aldehyde at the C-21 position serves as a gateway for creating diverse derivatives. Research on related steroidal aldehydes demonstrates the potential for further transformations.
Oxidation to Carboxylic Acids: The 21-aldehyde can be further oxidized to a 21-carboxylic acid.
Reduction to Alcohols: Conversely, the aldehyde can be reduced back to the primary alcohol using reducing agents.
Conversion to Esters: A significant derivatization pathway involves converting the 21-aldehyde into a carboxylate methyl ester. This can be accomplished by treating the aldehyde with potassium cyanide (KCN) and manganese dioxide (MnO₂) in a mixture of methanol and acetic acid. nih.gov This reaction is believed to proceed through a cyanohydrin intermediate, which is then oxidized to an α-ketonitrile and subsequently converted to the methyl ester. nih.gov
Synthesis of Amides: The 21-carboxylate esters can be hydrolyzed to the corresponding carboxylic acids, which are then coupled with various amines using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to furnish a range of 21-amides. nih.gov
Exploration of Alternative Esterifications and Functionalizations
Beyond the direct modification of the 21-aldehyde, broader functionalization strategies relevant to the beclomethasone scaffold have been explored, offering insights into potential derivatizations.
The synthesis of 17-deoxy-21-carboxylate methyl esters has been reported from a 17α-benzoate-21-aldehyde steroid precursor. nih.gov Treatment with KCN and MnO₂ in methanol/acetic acid leads to the formation of the methyl ester with a concurrent elimination of the 17-benzoate group. nih.gov
Furthermore, the 21-hydroxyl group (the precursor to the 21-aldehyde) can be converted into a good leaving group, such as a mesylate. nih.gov This mesylated steroid can then react with sodium thioalkoxides to yield 21-thioalkylether derivatives, introducing a different class of functional groups at the 21-position. nih.gov
Chemo- and Biocatalytic Approaches in Steroid Synthesis Relevant to this compound
Modern synthetic chemistry increasingly leverages chemo- and biocatalytic methods to achieve high selectivity and efficiency in complex molecule synthesis, and corticosteroids are no exception. While specific biocatalytic routes to this compound are not extensively detailed, approaches used for its parent compound and other steroids are highly relevant.
The synthesis of steroid drugs often requires challenging site-specific and selective modifications that are difficult to achieve with traditional chemocatalysis. acs.org Biocatalysis, using enzymes, offers a powerful alternative.
A noteworthy development is the chemo- and biocatalytic synthesis of 16β-methylcorticoids, including beclomethasone dipropionate. nih.govresearchgate.net This strategy employed an engineered 3-ketosteroid-Δ¹-dehydrogenase for the highly regioselective introduction of the C1-C2 double bond in the A-ring of the steroid. nih.govresearchgate.net
Other relevant biocatalytic transformations in steroid synthesis include:
Hydroxylation: P450 monooxygenases have been engineered for specific C11-hydroxylation. acs.org Similarly, biocatalytic C14α-hydroxylation has been achieved using engineered P450 hydroxylases. biorxiv.org
Bond Cleavage: Rieske oxygenase-like 3-ketosteroid 9α-hydroxylase (KSH) has been utilized for C9-C10 bond cleavage, enabling the synthesis of 9,10-secosteroids. nih.gov
These examples highlight the immense potential of harnessing enzymes to perform specific and difficult chemical transformations on the steroid core. acs.orgnih.gov Such chemoenzymatic strategies could foreseeably be applied to the synthesis of beclomethasone precursors or for the selective modification of the beclomethasone scaffold itself.
Enzymatic Dehydrogenation (e.g., 3-ketosteroid-Δ1-dehydrogenase)
The introduction of a double bond between the C1 and C2 atoms in the A-ring of the steroid nucleus is a pivotal transformation in the synthesis of many potent corticosteroids, as it often enhances anti-inflammatory activity. nih.govacs.org This reaction, known as Δ1-dehydrogenation, can be achieved with high regioselectivity using biocatalytic methods. nih.gov
The enzymes primarily responsible for this transformation are 3-ketosteroid-Δ1-dehydrogenases (KstDs), a class of FAD-dependent enzymes found in various microorganisms. researchgate.netrsc.org These enzymes are crucial in both microbial steroid degradation pathways and in the pharmaceutical industry for producing valuable steroid drugs. acs.orgresearchgate.net The use of KstDs offers a significant advantage over traditional chemical methods, which may require multiple complex steps and harsh reagents. nih.gov Biocatalytic dehydrogenation is performed under mild conditions and exhibits high selectivity, minimizing unwanted side reactions. nih.gov
Researchers have identified and engineered KstDs from various microbial sources, such as Propionibacterium, Rhodococcus erythropolis, and Nocardioides simplex, to improve their activity, stability, and substrate scope. nih.gov For instance, an engineered 3-ketosteroid-Δ1-dehydrogenase (MK4-KstD) has been successfully used for the regioselective Δ1-dehydrogenation of a Δ4,9(11)-diene-3,21-dione intermediate, a key step in a divergent strategy for synthesizing beclomethasone dipropionate and other 16β-methylcorticoids. nih.gov
| Enzyme/Organism | Abbreviation | Substrate Examples | Key Characteristics/Applications |
|---|---|---|---|
| Propionibacterium sp. | PrKstD | Hydrocortisone, 11β,17-dihydroxy-6α-methyl-pregn-4-ene-3,20-dione | Displays high specific activity and a broad substrate spectrum, including previously inactive C6-substituted steroids. nih.govacs.org |
| Rhodococcus erythropolis | KSTD1 | Androst-4-ene-3,17-dione (AD), 17α-methyltestosterone | Well-studied for its catalytic mechanism; used as a model for kinetic and quantum mechanics studies of Δ1-dehydrogenation. acs.orguj.edu.pl |
| Nocardioides simplex | - | Steroid intermediates | Strains are well-established microbial catalysts for industrial steroid 1-dehydrogenation. nih.gov |
| Sterolibacterium denitrificans | KstD (AcmB) | Androst-4-en-3,17-dione (AD), wide spectrum of 3-ketosteroids | Efficient over a broad pH range and capable of converting a wide variety of C17-substituted steroids. mlbke.com |
| Engineered KstD | MK4-KstD | Δ4,9(11)-diene-3,21-dione | Specifically engineered for the regioselective Δ1-dehydrogenation of a key precursor in the synthesis of 16β-methylcorticoids like beclomethasone dipropionate. nih.gov |
Stereoselective Synthesis Methodologies
The synthesis of 16β-methylcorticoids, a class that includes beclomethasone, presents significant stereochemical challenges. nih.gov Achieving the correct three-dimensional arrangement of atoms, particularly the chiral centers at the C16 and C17 positions of the steroid D-ring, is critical for biological activity. For decades, the synthesis of these compounds has been hampered by issues of reactivity and selectivity. nih.gov
This is accomplished through a substrate-controlled diastereo- and enantioselective Mn-catalyzed oxidation-reduction hydration of a Δ4,9(11),16-triene-3,20-dione intermediate. nih.gov This specific reaction sets the required stereochemistry at the D-ring, paving the way for subsequent transformations to complete the synthesis. This methodology provides a general and efficient route to a variety of glucocorticoids by creating a key precursor with the desired stereoconfiguration. nih.gov
| Reaction Step | Intermediate/Precursor | Key Reagents/Catalyst | Stereochemical Outcome |
|---|---|---|---|
| Oxidation-Reduction Hydration | Δ4,9(11),16-triene-3,20-dione | Manganese (Mn) catalyst | Substrate-controlled, diastereoselective, and enantioselective installation of chiral C16β-Me and C17α-OH groups. nih.gov |
| Regioselective Dehydrogenation | Δ4,9(11)-diene-3,21-dione | Engineered 3-ketosteroid-Δ1-dehydrogenase (MK4-KstD) | Construction of the C1=C2 double bond in the A-ring. nih.gov |
Biochemical Metabolism and Degradation Mechanisms of 21 Dehydro Beclomethasone
In Vitro and In Vivo (Non-Human Model) Metabolic Transformations
The metabolism of 21-Dehydro Beclomethasone (B1667900) is intrinsically linked to the biotransformation of its parent compound, Beclomethasone Dipropionate (BDP). BDP is a prodrug, meaning it requires metabolic activation to exert its pharmacological effects. nih.govfda.gov This activation and subsequent metabolism occur through several key pathways in various biological tissues, including the lungs and liver. nih.govnih.gov
Enzymatic Hydrolysis Pathways (e.g., Esterases, Cytochrome P450 3A enzymes)
The primary metabolic route for BDP involves rapid hydrolysis mediated by esterase enzymes found in most tissues. nih.govfda.gov These enzymes cleave the ester bonds at the C-17 and C-21 positions of the steroid molecule. nih.gov This process is highly efficient, particularly in the lungs, where approximately 95% of an inhaled dose of BDP undergoes presystemic conversion. drugbank.com
In addition to esterases, enzymes from the Cytochrome P450 3A (CYP3A) family, specifically CYP3A4 and CYP3A5, play a significant role in BDP metabolism. nih.govnih.govsigmaaldrich.com These enzymes, found in both the liver and lungs, metabolize BDP through hydroxylation and dehydrogenation reactions, leading to the formation of various metabolites. nih.govsigmaaldrich.comresearchgate.net Studies using in vitro models with human liver and lung cells have shown that while both cell types produce esterase-dependent metabolites, the formation of CYP3A-mediated metabolites can differ. Liver cells produce both hydroxylated and dehydrogenated products, whereas lung cells primarily yield the dehydrogenated metabolite. nih.govnih.gov Notably, CYP3A7, a fetal liver enzyme, does not appear to metabolize BDP. nih.govsigmaaldrich.com The oxidation of BDP's active metabolite by CYP3A isoforms is a key step leading to the formation of 21-Dehydro Beclomethasone 17-Propionate. smolecule.com
Formation of Monopropionate and Related Metabolites (e.g., Beclomethasone 17-Monopropionate, Beclomethasone 21-Monopropionate)
Enzymatic hydrolysis of BDP results in the formation of three main metabolites: Beclomethasone 17-Monopropionate (B-17-MP), Beclomethasone 21-Monopropionate (B-21-MP), and Beclomethasone (BOH). nih.govfda.govdrugbank.com
Beclomethasone 17-Monopropionate (B-17-MP): This is the principal and most pharmacologically active metabolite. fda.govdrugbank.com It is formed through the cleavage of the C-21 ester of BDP and exhibits a significantly higher binding affinity for the glucocorticoid receptor than the parent BDP. fda.govnih.govmedchemexpress.com The rapid conversion of BDP to B-17-MP in tissues like the lungs is a crucial activation step. researchgate.netresearchgate.net
Beclomethasone 21-Monopropionate (B-21-MP): This is considered a minor and less active metabolite. nih.govfda.gov It has a much lower affinity for the glucocorticoid receptor compared to B-17-MP. nih.gov
Beclomethasone (BOH): This is the fully hydrolyzed, core beclomethasone molecule, which is also considered an inactive metabolite. fda.gov
The formation of these metabolites is sequential. In human lung tissue slices, B-17-MP is the major metabolite detected at earlier time points (2 and 6 hours), while BOH becomes predominant at 24 hours, indicating further hydrolysis of the monopropionate form. nih.gov B-17-MP serves as the direct precursor that is further oxidized by CYP3A enzymes to yield this compound 17-Propionate. smolecule.com
| Metabolite | Precursor | Key Enzymes | Relative Activity | Reference |
|---|---|---|---|---|
| Beclomethasone 17-Monopropionate (B-17-MP) | Beclomethasone Dipropionate (BDP) | Esterases | High (Active Metabolite) | fda.govdrugbank.commedchemexpress.com |
| Beclomethasone 21-Monopropionate (B-21-MP) | Beclomethasone Dipropionate (BDP) | Esterases | Low (Inactive Metabolite) | nih.govfda.gov |
| Beclomethasone (BOH) | BDP, B-17-MP, B-21-MP | Esterases | Inactive Metabolite | nih.govfda.gov |
| This compound 17-Propionate | Beclomethasone 17-Monopropionate (B-17-MP) | CYP3A4/CYP3A5 | Metabolite/Degradation Product | smolecule.com |
Oxidative and Non-Oxidative Degradation Routes
Beyond enzymatic metabolism, beclomethasone and its esters are subject to chemical degradation, leading to various products, including intermediates that are crucial in the synthesis and breakdown of related corticosteroids.
Characterization of Degradation Products and Intermediates (e.g., 9,11-Epoxide formation, 21-aldehyde, 21-carboxylic acid derivatives)
The degradation of BDP and its metabolites can yield several structurally modified compounds.
21-Aldehyde Derivatives: this compound 17-Propionate is characterized by the presence of a 21-aldehyde group, which results from the oxidation (dehydrogenation) at the C21 position of its precursor, B-17-MP. smolecule.com This compound has been identified as both a metabolite and a degradation product of BDP that can form during manufacturing or storage. smolecule.com
9,11-Epoxide Formation: In human plasma, BDP degradation has been shown to produce not only the hydrolyzed metabolites but also other species. nih.gov Two of these degradation products, labeled D-2 and D-3, were identified as being formed from beclomethasone (BOH) and beclomethasone 21-monopropionate (B-21-MP), respectively. nih.govresearchgate.net Their structural elucidation revealed the loss of hydrogen chloride and the formation of a 9β,11β-epoxide ring. nih.gov Thus, D-2 is 9β, 11β-epoxy-16β-methyl-1,4-pregnadiene-17α,21-diol-3, 20-dione, and D-3 is its 21-propanoate ester. nih.govresearchgate.net These corticosteroid 9,11β-epoxides are also known as key intermediates in the chemical synthesis of beclomethasone and other related steroids. researchgate.netacs.org Beclomethasone Dipropionate Impurity J is another name for a related 9,11-epoxide compound. ontosight.aisynthinkchemicals.com
Factors Influencing Degradation Kinetics in Controlled Environments (e.g., pH, buffers, trace metals)
The stability of corticosteroids like BDP is significantly influenced by the chemical environment. Studies on analogous compounds provide insight into the factors controlling degradation kinetics.
pH: The degradation of betamethasone (B1666872) dipropionate and mometasone (B142194) furoate is highly pH-dependent. pillbuys.comnih.gov Stability is generally greatest in acidic conditions (pH 3.5-4.5 for betamethasone dipropionate), while the degradation rate increases in neutral to alkaline solutions. nih.gov The degradation often follows pseudo-first-order kinetics. pillbuys.comjapsonline.com
Buffers and Ionic Strength: The degradation rates of corticosteroids can be influenced by buffer concentration and ionic strength. For mometasone furoate and betamethasone dipropionate, an increase in buffer concentration and ionic strength has been shown to have a stabilizing effect, decreasing the rate of degradation. pillbuys.comnih.govresearchgate.net
Trace Metals: The potential catalytic effect of trace metal ions on degradation has been investigated. For mometasone furoate, the addition of the metal-chelating agent EDTA did not significantly alter the degradation rate, suggesting that trace metal ions are unlikely to be involved in its degradation in aqueous solutions. pillbuys.com
| Factor | Effect on Degradation | Optimal Condition for Stability | Reference |
|---|---|---|---|
| pH | Increased degradation at higher pH | Acidic (pH 3.5-4.5) | nih.gov |
| Buffer Concentration | Decreased degradation with higher concentration | Higher concentration | nih.govresearchgate.net |
| Ionic Strength | Decreased degradation with higher ionic strength | Higher ionic strength | pillbuys.comnih.gov |
Interesterification Processes in Biological Matrices
Interesterification is a process involving the rearrangement of ester groups. In the context of beclomethasone metabolism, a specific interesterification has been observed in human plasma. This process involves the conversion of the active Beclomethasone 17-Monopropionate (B-17-MP) into the inactive Beclomethasone 21-Monopropionate (B-21-MP). researchgate.netresearchgate.net This represents an inactivation pathway that occurs within a biological matrix, distinct from simple hydrolysis. While the broader chemical definition of interesterification involves the redistribution of fatty acids on a glycerol (B35011) backbone, in this specific biological context, it refers to the intramolecular migration of the propionate (B1217596) group from the C-17 to the C-21 position. researchgate.netresearchgate.netaocs.org
Molecular Interactions and Glucocorticoid Receptor Biology of 21 Dehydro Beclomethasone
Glucocorticoid Receptor (GR) Binding Affinity and Selectivity
The anti-inflammatory effects of corticosteroids are primarily mediated through their binding to the glucocorticoid receptor (GR). The affinity with which a corticosteroid binds to this receptor is a key determinant of its potency. Beclomethasone (B1667900) dipropionate (BDP) itself has a relatively modest affinity for the GR. researchgate.netdrugbank.comdrugbank.com It functions as a prodrug and is rapidly hydrolyzed by esterase enzymes into its active metabolites. drugbank.com
The major active metabolite is beclomethasone-17-monopropionate (B17MP), which demonstrates a significantly higher binding affinity for the human glucocorticoid receptor compared to the parent compound and other metabolites like beclomethasone-21-monopropionate (B21MP) and beclomethasone (BOH). drugbank.comnih.gov In vitro studies have shown that B17MP has a binding affinity approximately 13 times that of dexamethasone (B1670325) and 25 times that of BDP. drugbank.com Another study reported that B17MP exhibits a 30-fold greater affinity for the GR than BDP, while B21MP has a roughly 50-fold lower affinity than BDP. nih.gov
The relative binding affinity (RBA) is a common metric used to compare the potencies of different corticosteroids, with dexamethasone often used as the reference standard (RBA = 100). researchgate.netnih.gov The structural modifications of synthetic glucocorticoids, such as the addition of ester groups at the 17 and 21 positions, significantly influence their affinity for the glucocorticoid receptor. nih.gov
Interactive Table: Relative Glucocorticoid Receptor Binding Affinities of Beclomethasone and Related Corticosteroids
| Compound | Relative Binding Affinity (RBA)¹ | Reference |
| Dexamethasone | 100 | researchgate.netnih.gov |
| Beclomethasone Dipropionate (BDP) | 53 | researchgate.net |
| Beclomethasone-17-Monopropionate (B17MP) | 1345 | researchgate.net |
| Budesonide | 935 | researchgate.net |
| Fluticasone Propionate (B1217596) | 1775 | researchgate.net |
¹Relative to dexamethasone = 100. Data compiled from various sources for comparison.
The metabolism of beclomethasone dipropionate can involve dehydrogenation by cytochrome P450 enzymes, leading to the formation of metabolites such as 21-Dehydro Beclomethasone. nih.gov While specific quantitative binding affinity data for this compound is not extensively detailed in the provided search results, the structural characteristics of corticosteroids provide insight into how such a modification might influence receptor interaction.
Structural modifications, including the presence of hydrophobic groups on the 20 and 21 positions, are known to lead to greater affinity for the glucocorticoid receptor. nih.gov The substitution of a hydroxyl group with a ketone (an oxo group), as in the conversion of cortisol to cortisone (B1669442), is a critical step in modulating glucocorticoid activity. nih.gov Generally, 21-esters of corticosteroids exhibit lower binding affinity than their parent 21-alcohol form. nih.gov The dehydrogenation at the C21 position to form a 21-dehydro moiety would alter the hydrogen bonding capacity and stereochemistry at this position, which could impact the stability of the ligand-receptor complex. This modification would likely result in a lower binding affinity compared to the corresponding 21-hydroxyl compound, as the hydroxyl group is crucial for potent receptor interaction.
Molecular Mechanisms of Receptor Activation and Downstream Signaling
The binding of a corticosteroid agonist, such as a beclomethasone metabolite, to the ligand-binding domain (LBD) of the glucocorticoid receptor induces a critical conformational change. jci.orgfrontiersin.org In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding triggers the dissociation of these proteins and a structural rearrangement of the GR, particularly in the LBD. jci.orgnih.gov This change, especially in the orientation of helix 12 of the LBD, creates a binding surface for coactivator proteins. nih.gov This agonist-induced conformation is essential for the subsequent nuclear translocation of the GR complex and its ability to regulate gene expression. jci.orgnih.gov Different ligands can induce distinct conformational changes, which helps to explain the varying efficacies of different corticosteroids. frontiersin.org
Once activated and translocated to the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression. nih.govnih.gov
Transactivation: The GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. drugbank.comnih.gov This binding typically leads to the recruitment of the transcriptional machinery and an increase in the transcription of anti-inflammatory genes, such as lipocortin-1 and IκB-α (an inhibitor of NF-κB). jci.orgnih.gov Transactivation is generally associated with the metabolic effects of glucocorticoids. nih.govnih.gov
Transrepression: This is considered the main mechanism for the anti-inflammatory effects of corticosteroids. nih.govnih.gov Instead of directly binding to DNA, the activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govplos.org By preventing these factors from binding to their target DNA sequences, the GR complex effectively "switches off" the expression of multiple inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules. drugbank.comnih.gov This repression can occur through direct protein-protein interaction without the need for GR to bind DNA. nih.gov
The anti-inflammatory effects of beclomethasone metabolites are a direct result of the GR-mediated repression of pro-inflammatory transcription factors and the genes they regulate. nih.gov
NF-κB and AP-1: These transcription factors are central to the inflammatory response, activating the genes for a wide array of inflammatory mediators. nih.govresearchgate.net The activated GR can physically interact with NF-κB and AP-1, preventing them from activating gene transcription. This is a key mechanism of transrepression. jci.orgplos.org
Cytokines and Chemokines: By inhibiting NF-κB and AP-1, beclomethasone metabolites suppress the production of numerous pro-inflammatory cytokines (like TNF-α and various interleukins) and chemokines (such as IL-8). nih.govnih.gov These molecules are responsible for recruiting and activating inflammatory cells at a site of inflammation. drugbank.com
Inflammatory Enzymes and Adhesion Molecules: The expression of inflammatory enzymes like inducible cyclooxygenase (COX-2) and adhesion molecules that facilitate the migration of immune cells into tissues is also downregulated by the GR-mediated inhibition of transcription factors. nih.gov
Through these molecular mechanisms, this compound, acting via the glucocorticoid receptor, can effectively suppress the complex cascade of events that characterize inflammation.
Comparative Analysis of Receptor Interactions with Beclomethasone and its Metabolites
The biological activity of beclomethasone is intricately linked to its metabolism, as the parent compound, beclomethasone dipropionate (BDP), and its subsequent metabolites exhibit markedly different affinities for the glucocorticoid receptor (GR). This comparative analysis delineates the interactions of BDP and its primary metabolites—beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH)—with the GR, providing insights into their structure-activity relationships and functional consequences.
Beclomethasone dipropionate is administered as a prodrug, which undergoes rapid hydrolysis in the body to form its metabolites. fda.gov The primary and most active metabolite is 17-BMP, which is responsible for the majority of the therapeutic effects attributed to beclomethasone. fda.gov The conversion to 17-BMP is a critical activation step, as this metabolite demonstrates a significantly higher affinity for the GR compared to the parent drug and other metabolites. nih.govnih.gov
The relative binding affinities of BDP and its metabolites for the GR have been determined in various in vitro studies, often using dexamethasone as a reference compound. These studies consistently reveal that 17-BMP is the most potent ligand among the beclomethasone-related compounds. nih.gov In contrast, 21-BMP and the parent beclomethasone molecule (BOH) exhibit considerably lower or even negligible binding affinity for the GR. nih.govnih.gov
One study found that 17-BMP has a binding affinity for the human glucocorticoid receptor that is approximately 13 times that of dexamethasone and 25 times that of beclomethasone dipropionate itself. The diester, BDP, possesses a weak affinity for the glucocorticoid receptor and is rapidly converted to the active 17-BMP upon administration.
Research has shown that BDP binds to the GR with about half the affinity of dexamethasone, while beclomethasone (BOH) is about 0.75 times less active than dexamethasone in this regard. nih.gov Strikingly, 21-BMP shows no significant binding affinity, whereas 17-BMP is approximately 13 times more potent than dexamethasone in receptor binding. nih.gov Further studies have indicated that 17-BMP has a 30-fold greater affinity for the GR than BDP, while 21-BMP has a roughly 50-fold lower affinity than the parent compound. nih.gov
The significant difference in receptor affinity between the 17- and 21-monopropionate esters underscores the critical role of the position of the propionate group on the beclomethasone molecule for effective interaction with the GR's ligand-binding pocket. The presence of the propionate ester at the C-17 position, as seen in 17-BMP, appears to be optimal for high-affinity binding, while esterification at the C-21 position is detrimental to this interaction.
The following interactive data table summarizes the relative glucocorticoid receptor binding affinities of beclomethasone and its metabolites from various research findings.
The functional consequence of these differing binding affinities is a disparity in glucocorticoid activity. The high affinity of 17-BMP for the GR translates into potent transactivation of glucocorticoid-responsive genes. plos.orgnih.gov For instance, 17-BMP has been shown to be a potent inhibitor of cytokine production in lung macrophages, with EC50 values for the inhibition of IL-6 and TNFα being 0.05 nM and 0.01 nM, respectively. plos.org This demonstrates its high potency in mediating the anti-inflammatory effects of beclomethasone.
In contrast, the weak binding of BDP, 21-BMP, and BOH to the GR results in significantly lower glucocorticoid activity. nih.govnih.gov The rapid metabolism of BDP to 17-BMP is therefore essential for its therapeutic efficacy. nih.gov The amounts of receptor-beclomethasone (or its propionate derivatives) complexes that bind to liver nuclei have been found to be 10% or less than that of receptor-dexamethasone complexes, which may explain the weaker in vivo glucocorticoid action compared to dexamethasone despite high in vitro receptor binding affinity for some of its metabolites. nih.gov
The following interactive data table provides the EC50 values for the inhibition of cytokine production by 17-BMP in lipopolysaccharide (LPS)-stimulated lung macrophages.
Structure Activity Relationship Sar Studies of 21 Dehydro Beclomethasone Analogues
Impact of 21-Position Modification on Steroidal Activity
The nature of the substituent at the C21 position of the pregnane (B1235032) skeleton is a critical determinant of glucocorticoid activity. This position is pivotal for interaction with the glucocorticoid receptor (GR) and influences the pharmacokinetic profile of the steroid.
Dehydrogenation at the C21 position to form an aldehyde, as in 21-Dehydro Beclomethasone (B1667900), represents a significant chemical modification. Generally, a 21-hydroxyl group is considered important for potent glucocorticoid activity, as it can participate in hydrogen bonding with the receptor. The conversion of this hydroxyl group to an aldehyde (a 21-oxo functionality) alters the electronic and steric properties of the side chain.
Research on corticosteroid-21-aldehydes suggests that this modification can have varied effects. While the aldehyde group is more electron-withdrawing than a hydroxyl group, its ability to act as a hydrogen bond acceptor remains. However, the loss of the hydrogen bond-donating hydroxyl proton could alter the binding kinetics and affinity for the glucocorticoid receptor. Studies on other corticosteroid-21-aldehydes have shown that while they can bind to the same site as their hydroxyl counterparts, their Michaelis constants and maximum velocities in enzymatic reactions can be significantly different. nih.gov This suggests that dehydrogenation at C21 could lead to a compound with a different activity profile, potentially acting as a modulator of the glucocorticoid receptor with a distinct pattern of gene transactivation and transrepression.
To understand the impact of the 21-dehydro modification, it is instructive to compare it with the more common 21-hydroxyl and 21-ester derivatives of beclomethasone. Beclomethasone itself (with a 21-hydroxyl group) is a potent glucocorticoid. Esterification at this position, as seen in beclomethasone dipropionate (BDP), creates a prodrug that is hydrolyzed to the more active metabolite, beclomethasone-17-monopropionate (17-BMP). drugbank.com
The 21-ester derivatives generally exhibit increased lipophilicity, which can enhance absorption and tissue penetration. However, the ester group itself often leads to a decrease in direct binding affinity for the GR compared to the parent 21-hydroxyl compound. nih.gov For instance, beclomethasone dipropionate has a modest relative receptor affinity, while its active metabolite, 17-BMP, binds with high affinity. researchgate.net
In contrast, the 21-dehydro (aldehyde) functionality would introduce a more polar and reactive group compared to an ester. This could lead to a different pharmacokinetic profile and potentially a lower binding affinity than the 21-hydroxyl analogue due to the altered hydrogen bonding capacity.
| Compound | C21-Substituent | Relative Receptor Affinity (Dexamethasone = 100) | Key SAR Implication |
| Beclomethasone | -OH | High (inferred from active metabolites) | 21-hydroxyl group is crucial for potent GR binding. |
| Beclomethasone Dipropionate (BDP) | -O-C(=O)CH2CH3 | 53 | Esterification decreases direct receptor affinity but enhances prodrug characteristics. researchgate.net |
| Beclomethasone-17-Monopropionate (17-BMP) | -OH | 1345 | The active metabolite with a free 21-hydroxyl group exhibits very high receptor affinity. researchgate.net |
| 21-Dehydro Beclomethasone | -CHO | Not available | The aldehyde may alter binding affinity and introduce different interactions with the GR. |
Influence of Other Steroidal Ring Modifications on Activity Profile
The presence of a 9α-chloro group in beclomethasone is a key feature that significantly enhances its glucocorticoid and anti-inflammatory activity compared to its non-halogenated precursor. This is attributed to the electron-withdrawing nature of the halogen, which increases the acidity of the 11β-hydroxyl proton, leading to stronger interactions with the glucocorticoid receptor.
The 16β-methyl group, also present in beclomethasone, serves to increase glucocorticoid potency and, importantly, to eliminate mineralocorticoid activity. This separation of glucocorticoid and mineralocorticoid effects is a critical aspect of the safety profile of synthetic corticosteroids. The steric bulk of the 16β-methyl group disfavors binding to the mineralocorticoid receptor. pnas.org These established principles would be expected to hold true for this compound, with the 9α-chloro and 16β-methyl groups contributing to its potential potency and selectivity as a glucocorticoid.
Lipophilicity is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of corticosteroids, as well as their receptor binding affinity. Generally, an optimal level of lipophilicity is required for effective interaction with the hydrophobic ligand-binding pocket of the glucocorticoid receptor.
For many corticosteroids, there is a positive correlation between lipophilicity and receptor binding affinity. nih.gov The introduction of ester groups, as seen in BDP, increases lipophilicity. While this can be beneficial for pharmacokinetics, the direct impact on receptor binding can be complex. In the case of this compound, the replacement of a hydroxyl or an ester group with an aldehyde would likely alter the molecule's lipophilicity. An aldehyde is generally more polar than an ester but less polar than a hydroxyl group, suggesting an intermediate lipophilicity. The precise effect on receptor binding would depend on how this change in polarity and the specific electronic nature of the aldehyde group interact with the amino acid residues in the GR ligand-binding domain.
| Compound | Log P (Octanol/Water Partition Coefficient) | Receptor Binding Affinity |
| Beclomethasone Dipropionate (BDP) | High | Modest researchgate.net |
| Beclomethasone-17-Monopropionate (17-BMP) | Lower than BDP | High researchgate.net |
| Budesonide | 2.5 | 935 |
| Fluticasone Propionate (B1217596) | 3.5 | 1775 |
Rational Design Principles for Modulating Glucocorticoid Receptor Selectivity
The rational design of glucocorticoid receptor modulators aims to achieve a separation of the desirable anti-inflammatory effects (primarily mediated by transrepression) from the undesirable metabolic side effects (often linked to transactivation). This can be approached by designing ligands that induce specific conformations of the GR, leading to differential recruitment of co-regulators.
The introduction of a 21-aldehyde in this compound could be a strategy in this direction. The unique electronic and steric properties of the aldehyde group might lead to a distinct ligand-receptor complex conformation. This altered conformation could, in turn, favor the recruitment of co-repressors over co-activators, potentially leading to a compound with a more favorable therapeutic index. The design of such selective glucocorticoid receptor modulators (SEGRMs) is an active area of research, with a focus on creating ligands that fine-tune the transcriptional output of the GR. nih.gov The exploration of unconventional modifications, such as the 21-dehydro group, is a key strategy in the quest for safer and more effective glucocorticoids.
Research Applications and Future Directions for 21 Dehydro Beclomethasone
Utilization as a Biochemical Research Probe
As a metabolite and structural analogue of beclomethasone (B1667900), 21-Dehydro Beclomethasone is invaluable for probing the intricate mechanisms of steroid action and metabolism. Its primary utility lies in its relationship with dehydrogenase enzymes and its interaction with the glucocorticoid receptor.
Investigating Steroid Metabolism and Dehydrogenase Enzyme Activity
The interconversion between a C21-hydroxyl steroid and its corresponding C21-aldehyde form is a critical metabolic pathway governed by hydroxysteroid dehydrogenases (HSDs). This compound is a direct substrate or product of 21-hydroxysteroid dehydrogenase, an enzyme crucial for corticosteroid metabolism.
Researchers can utilize this compound to:
Assay Enzyme Activity: By providing this compound as a substrate to cellular extracts or purified enzymes, the rate of its reduction back to beclomethasone can be measured. This provides a direct assessment of 21-HSD reductase activity. Conversely, monitoring the formation of this compound from beclomethasone quantifies the enzyme's oxidative activity.
Characterize Enzyme Specificity: The compound can be used in comparative studies to determine the substrate specificity of various dehydrogenase isozymes. For instance, studies on C21-steroid metabolism in developing lung tissue have highlighted the importance of enzymes like 20α-hydroxysteroid dehydrogenase in steroid inactivation, demonstrating how specific dehydrogenases regulate local glucocorticoid action. nih.gov
Identify Metabolic Pathways: Tracking the appearance or disappearance of this compound in tissue preparations helps elucidate the metabolic fate of beclomethasone and related corticosteroids. Studies using human lung tissue slices have shown that beclomethasone dipropionate is rapidly metabolized into various forms, with the ultimate conversion to inactive polar metabolites being a key pathway. nih.govnih.gov this compound represents one such potential metabolite in these pathways.
Table 1: Key Dehydrogenase Enzymes in Steroid Metabolism
| Enzyme Class | Typical Function | Relevance to this compound |
|---|---|---|
| 21-Hydroxysteroid Dehydrogenase (21-HSD) | Interconverts C21-hydroxyl and C21-aldehyde/acid | Directly catalyzes the formation or reduction of this compound. |
| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Interconverts active 11β-hydroxyl glucocorticoids (cortisol) and inactive 11-keto forms (cortisone). | Provides a model for how dehydrogenase activity at a different site critically modulates steroid activity, a principle applicable to the C21 position. |
Probing Glucocorticoid Receptor Dynamics in Cellular Models (non-human)
The biological effects of corticosteroids are mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. plos.org The binding of a steroid to the GR induces conformational changes, nuclear translocation, and modulation of gene expression. iapchem.orgmdpi.com The structure of the steroid ligand is a critical determinant of these events.
This compound serves as a valuable molecular probe in non-human cellular models to investigate how modifications at the C21 position influence GR dynamics:
Binding Affinity and Kinetics: In vitro binding assays using cell lines (e.g., rat hepatoma cells) can compare the affinity and dissociation rates of this compound with the parent compound, beclomethasone. This helps to quantify the importance of the C21-hydroxyl group for stable receptor interaction.
Transactivation and Transrepression: The anti-inflammatory effects of glucocorticoids are largely attributed to GR-mediated transrepression, while many side effects are linked to transactivation. nih.gov Using reporter gene assays in non-human cells, researchers can determine whether this compound acts as a full or partial agonist or even an antagonist of the GR. This helps dissect the structural requirements for initiating these distinct downstream signaling pathways. A study on betamethasone-esters, for example, revealed species-specific differences in transactivation, demonstrating how steroid modifications can lead to functionally distinct GR responses. nih.gov
Receptor Dimerization and Cofactor Recruitment: The ability of the GR to dimerize and recruit coactivator or corepressor proteins is essential for its function. plos.org By studying the GR complex formed upon binding this compound, researchers can explore how the C21-aldehyde influences these protein-protein interactions, providing insights into the molecular basis of its specific pharmacological profile. nih.gov
Development of Novel Steroid Chemistry Methodologies
The synthesis and modification of complex molecules like corticosteroids are fields of continuous innovation. This compound is relevant to the development of more efficient and targeted synthetic strategies.
Asymmetric Synthesis and Biocatalysis Applications
The synthesis of corticosteroids requires precise control over multiple chiral centers. Modern synthetic chemistry increasingly relies on biocatalysis—the use of enzymes to perform specific chemical transformations—to achieve high levels of stereoselectivity under mild conditions. illinois.edu
Dehydrogenases are a cornerstone of biocatalysis in steroid synthesis. researchgate.net Research has demonstrated the use of engineered 3-ketosteroid-Δ¹-dehydrogenase to construct the A-ring of beclomethasone dipropionate precursors. nih.gov In this context, this compound is significant as:
A Synthetic Intermediate: It can serve as a key precursor in the synthesis of beclomethasone. The final step would involve the stereoselective reduction of the C21-aldehyde to the required primary alcohol. A highly selective dehydrogenase could be employed for this biocatalytic reduction, ensuring the correct stereochemistry without the need for complex protecting group strategies common in traditional chemical synthesis.
A Target for Biocatalytic Method Development: The reduction of this compound is an ideal model reaction for screening new alcohol dehydrogenases or for protein engineering efforts aimed at creating enzymes with tailored substrate specificities and selectivities.
Design of Soft Steroids with Controlled Metabolic Fates
A "soft steroid" is a pharmacologically active compound designed to undergo a predictable and controlled metabolic inactivation to a non-toxic, inactive metabolite after exerting its therapeutic effect at the target site. This approach minimizes systemic side effects.
The metabolic conversion of beclomethasone to this compound via oxidation represents a potential pathway for metabolic inactivation. This makes it a key compound in the design and evaluation of soft steroids:
Metabolic Switch: The oxidation of the C21-hydroxyl group to an aldehyde is a significant chemical transformation. This change can drastically reduce glucocorticoid receptor binding affinity and, consequently, biological activity.
Controlled Inactivation: If this oxidative pathway is rapid and efficient in systemic circulation or non-target tissues, the parent drug (beclomethasone) would function as a soft drug. Its activity would be localized to the site of application (e.g., the lungs), where it would be subsequently converted to the less active this compound before it can cause widespread systemic effects.
Pharmacokinetic Modeling: this compound is essential for the in vitro studies needed to validate this concept. Researchers can measure its rate of formation in liver microsomes or other tissue preparations to predict the metabolic clearance of the parent drug via this pathway.
In Vitro and Ex Vivo Models for Pharmacological Research (non-human, non-clinical)
Before any compound can be considered for further development, its metabolic fate and pharmacological activity must be characterized in relevant biological systems. In vitro (cell-based) and ex vivo (tissue-based) models provide a crucial, non-clinical platform for this research. mdpi.com
This compound is studied in these models to understand its role as a metabolite of beclomethasone. For instance, precision-cut lung slices from animal models can be used to study the metabolism of inhaled corticosteroids directly in the target organ. nih.govnih.gov
Table 2: Application of Non-Clinical Models in this compound Research
| Model Type | Specific Example (Non-Human) | Research Application for this compound |
|---|---|---|
| In Vitro | Primary lung epithelial cell cultures | Quantify the rate of formation of this compound from beclomethasone; assess its potential cytotoxicity. |
| Transfected cell lines expressing GR | Determine receptor binding affinity and agonist/antagonist activity using reporter gene assays. | |
| Liver microsome preparations | Measure the rate of metabolic clearance of beclomethasone via oxidation to its 21-dehydro form. | |
| Ex Vivo | Isolated perfused lung | Study the absorption, distribution, and metabolism of beclomethasone and the formation of this compound in an intact organ system. nih.gov |
| Skin explant cultures | Evaluate the metabolism of topically applied beclomethasone and assess the local activity of any metabolites formed, including this compound. mdpi.com |
Through these models, scientists can build a comprehensive profile of this compound, characterizing its formation, its own biological activity (or lack thereof), and its potential as a biomarker for beclomethasone metabolism without the need for live animal studies.
Cellular Assays for Anti-inflammatory Pathway Modulation
Current scientific literature lacks specific cellular assay studies focused on elucidating the direct modulatory effects of this compound on anti-inflammatory pathways. Research has predominantly centered on the parent compound, Beclomethasone Dipropionate (BDP), and its primary active metabolite, Beclomethasone-17-Monopropionate (17-BMP).
Glucocorticoids generally exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). nih.gov This interaction leads to a reduction in the expression of multiple pro-inflammatory pathways. nih.gov The anti-inflammatory potency of a glucocorticoid is closely related to its binding affinity for the GR. While direct assays on this compound are not available, studies have determined the relative binding affinities of BDP and its other metabolites. These studies indicate that the metabolic conversion of BDP is a critical step for its activity. For instance, 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor than the parent compound, BDP. nih.gov Conversely, the dehydrogenated metabolite of BDP, produced by cytochrome P450 enzymes, has been suggested to be an inactive metabolite. nih.gov
Future cellular assays would be necessary to definitively characterize the activity of this compound. Such studies could involve cell-based models, like macrophage or epithelial cell lines, to investigate its influence on key inflammatory signaling cascades such as NF-κB and MAPK pathways, and the subsequent expression of pro-inflammatory cytokines and mediators.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity of Beclomethasone Compounds This table presents data on related compounds due to the absence of specific data for this compound.
| Compound | Relative Binding Affinity to Glucocorticoid Receptor (Compared to Dexamethasone) |
|---|---|
| Beclomethasone Dipropionate (BDP) | ~50% of Dexamethasone (B1670325) |
| Beclomethasone-17-Monopropionate (17-BMP) | ~13 times that of Dexamethasone |
| Beclomethasone (BOH) | ~75% less active than Dexamethasone |
| Beclomethasone-21-Monopropionate (21-BMP) | No binding affinity |
Organ/Tissue Homogenate Studies on Biotransformation
The biotransformation of Beclomethasone Dipropionate (BDP), which leads to the formation of various metabolites including a dehydrogenated form, has been investigated using organ and tissue homogenates, particularly from the lung and liver. These in vitro models are crucial for understanding the metabolic fate of the parent drug in target tissues.
Studies using human lung homogenates have demonstrated that BDP is rapidly metabolized. nih.govoup.com The primary metabolic pathway is hydrolysis, catalyzed by esterase enzymes present in the lung tissue. nih.gov This process involves the cleavage of the C-21 ester to form the pharmacologically active metabolite, Beclomethasone-17-Monopropionate (17-BMP). nih.govnih.gov Further hydrolysis can occur, leading to the formation of Beclomethasone (BOH), which is considered largely inactive. nih.gov
In addition to hydrolysis via esterases, BDP also undergoes metabolism by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5. nih.govnih.gov This metabolic pathway can produce hydroxylated and dehydrogenated metabolites. nih.govnih.gov Notably, studies using A549 lung cells and DPX2 liver cells revealed differences in the metabolic profile between the two tissue types. While liver cells produced both hydroxylated and dehydrogenated metabolites, lung cells exclusively produced the dehydrogenated metabolite, designated as [M5]. nih.govnih.gov This finding highlights the lung's specific role in the formation of what is presumed to be this compound. These CYP3A-mediated metabolites are generally considered to be inactive clearance products. nih.govnih.gov
Table 2: Summary of Beclomethasone Dipropionate (BDP) Biotransformation in Organ/Tissue Preparations
| Tissue Preparation | Enzyme System | Primary Metabolites Formed | Reference |
|---|---|---|---|
| Human Lung Homogenate/Slices | Esterases | Beclomethasone-17-Monopropionate (17-BMP), Beclomethasone (BOH) | nih.govnih.gov |
| Human Liver Homogenate/Microsomes | Esterases, CYP3A4, CYP3A5 | 17-BMP, Hydroxylated metabolites, Dehydrogenated metabolites | nih.govnih.govnih.gov |
| A549 Lung Cells | Esterases, CYP3A5 | 17-BMP, Dehydrogenated metabolite ([M5]) | nih.govnih.gov |
| DPX2 Liver Cells | Esterases, CYP3A4 | 17-BMP, Hydroxylated metabolites, Dehydrogenated metabolite ([M5]) | nih.govnih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Beclomethasone | BOH |
| Beclomethasone Dipropionate | BDP |
| Beclomethasone-17-Monopropionate | 17-BMP |
| Beclomethasone-21-Monopropionate | 21-BMP |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 21-Dehydro Beclomethasone in pharmaceutical formulations, and how are they validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) and spectrophotometric assays are commonly used for quantification. The United States Pharmacopeia (USP) monograph specifies that Beclomethasone should have a purity of ≥99% and requires validation parameters such as specificity, linearity, and precision. Chromatographic conditions (e.g., mobile phase composition, column type) must be optimized to separate this compound from structurally similar corticosteroids like betamethasone . Experimental protocols should include system suitability tests and reference standards to ensure reproducibility.
Q. How should synthesis and characterization of this compound derivatives be documented to meet peer-review standards?
- Methodological Answer : Synthesis protocols must detail reaction conditions (e.g., temperature, catalysts), purification steps (e.g., recrystallization solvents), and yields. Characterization requires nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For novel derivatives, elemental analysis and X-ray crystallography may be necessary. Known compounds require literature citations for identity confirmation, while new compounds must include purity data (e.g., HPLC chromatograms) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Laboratories must follow chemical hygiene plans (CHPs) compliant with OSHA standards. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and fume hoods are mandatory due to the compound’s potential respiratory and dermal toxicity. Waste disposal should adhere to EPA guidelines for halogenated organic compounds. Institutional safety reviews must assess risks of chronic exposure, particularly for inhalational studies .
Advanced Research Questions
Q. How do particle size and inspiratory flow rate affect the pulmonary deposition and efficacy of this compound in inhalation therapies?
- Methodological Answer : Aerodynamic particle size (APS) determines deposition patterns. Laser diffraction studies show that this compound formulations with APS of 1.9–3.5 µm (fine particle fraction) optimize alveolar delivery. In vitro testing using cascade impactors at flow rates of 30–90 L/min mimics human inhalation dynamics. Clinical trials must control for inter-subject variability in inspiratory flow, as lower flows (<30 L/min) reduce lung deposition by 20–30% .
Q. What experimental designs mitigate bias in comparative efficacy studies between this compound and other inhaled corticosteroids?
- Methodological Answer : Randomized controlled trials (RCTs) should use double-dummy designs to blind participants and investigators. Dose equivalence must be established using microgram potency ratios (e.g., fluticasone:beclomethasone = 1:2). Stratification by disease severity (e.g., mild vs. severe asthma) and biomarker subgroups (e.g., eosinophil counts) reduces confounding. Meta-analyses should avoid pooling data from corticosteroids with differing pharmacokinetic profiles (e.g., budesonide vs. beclomethasone) to prevent heterogeneity .
Q. What molecular pathways are modulated by this compound in chronic inflammatory conditions, and how can gene association studies validate these mechanisms?
- Methodological Answer : Transcriptomic analyses (RNA-seq) of airway epithelial cells treated with this compound show downregulation of NF-κB and MAPK signaling pathways. Genome-wide association studies (GWAS) link its therapeutic effects to polymorphisms in NR3C1 (glucocorticoid receptor) and CRHR1 (corticotropin-releasing hormone receptor). Functional validation requires CRISPR-Cas9 knockouts in cell lines and murine models to assess cytokine suppression (e.g., IL-4, IL-13) .
Data Contradictions and Resolution Strategies
Q. How should researchers address discrepancies in reported bioequivalence between this compound formulations across studies?
- Methodological Answer : Bioequivalence conflicts often arise from differences in excipients (e.g., HFA propellants vs. ethanol) and inhalation devices. Resolution requires in vitro-in vivo correlation (IVIVC) studies comparing dissolution rates and plasma concentration-time profiles (AUC, Cmax). Pharmacodynamic endpoints (e.g., methacholine challenge tests) provide clinical validation. Systematic reviews must assess risk of bias using tools like ROB-2 and exclude studies with unblinded outcome assessments .
Methodological Best Practices
- Experimental Reproducibility : Publish raw datasets (e.g., NMR spectra, clinical trial outcomes) in supplementary materials with detailed metadata .
- Ethical Compliance : For human studies, IRB protocols must specify inclusion/exclusion criteria (e.g., asthma severity grades) and adverse event reporting for dysphonia or oral candidiasis .
- Statistical Rigor : Use mixed-effects models to account for repeated measures in longitudinal studies. Power calculations should assume a 15% dropout rate in long-term trials (>12 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
